![molecular formula C7H6ClN3 B2940355 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 71139-94-1](/img/structure/B2940355.png)
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine
概要
説明
The compound “2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves a tandem reaction using enaminonitriles and benzohydrazides. This process includes a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by IR, 1H-NMR, MS and elemental analysis . The InChI code for this compound is 1S/C6H5ClN4/c7-4-5-9-6-8-2-1-3-11(6)10-5/h1-3H,4H2 .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 168.59 .科学的研究の応用
2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity and has been used as a starting point for the development of novel anticancer drugs. Additionally, this compound has been studied for its potential as an antibacterial agent.
作用機序
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors prevent the activation of these kinases, disrupting the JAK-STAT signaling pathway and affecting cell proliferation and immune responses .
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor, it may impact the jak-stat signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune responses .
Result of Action
Compounds with similar structures that act as jak1 and jak2 inhibitors can disrupt the jak-stat signaling pathway, potentially leading to effects such as reduced cell proliferation and altered immune responses .
実験室実験の利点と制限
One of the advantages of 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine is its ease of synthesis. The compound can be synthesized in high yields with good purity. Additionally, the compound has shown promising results in various scientific research applications.
One limitation of this compound is its limited solubility in water. This can make it difficult to work with in certain experiments. Additionally, the compound has not been extensively studied in vivo and more research is needed to fully understand its potential applications.
将来の方向性
There are several future directions for research involving 2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine. One potential direction is the development of novel anticancer drugs based on the compound. Additionally, the compound may have potential applications in the field of materials science. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry, biochemistry, and materials science. Its ease of synthesis and low toxicity make it an attractive compound for scientific research. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Safety and Hazards
特性
IUPAC Name |
2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIPMUQPJGNQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((pyridin-4-ylthio)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole dihydrochloride](/img/structure/B2940273.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940274.png)
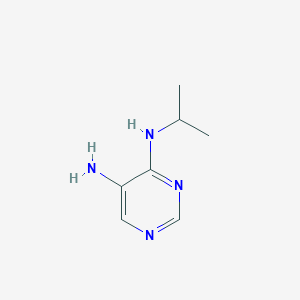
![5-chloro-N-[4-[4-[(5-chloro-2-hydroxybenzoyl)amino]phenoxy]phenyl]-2-hydroxybenzamide](/img/structure/B2940277.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide](/img/structure/B2940280.png)
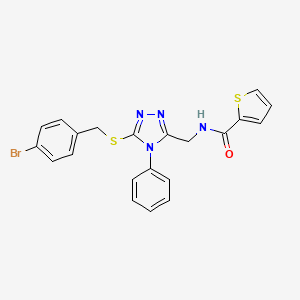
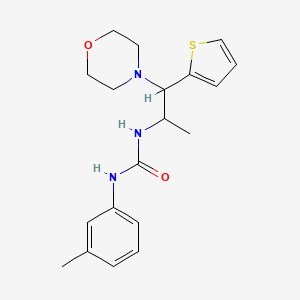
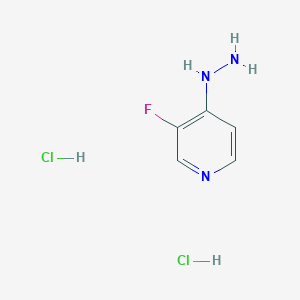
![2-[2-(4-Tert-butylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2940288.png)
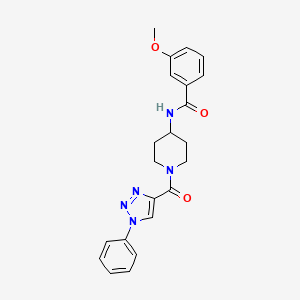

![Ethyl 2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2940295.png)
